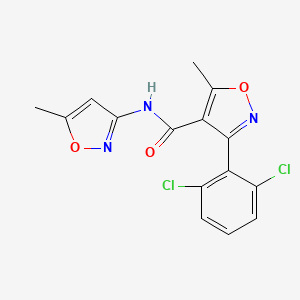

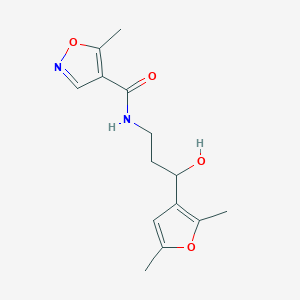

![molecular formula C11H8N2O2 B2651529 [2,3'-Bipyridine]-2'-carboxylic acid CAS No. 1696775-28-6](/img/structure/B2651529.png)

[2,3'-Bipyridine]-2'-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

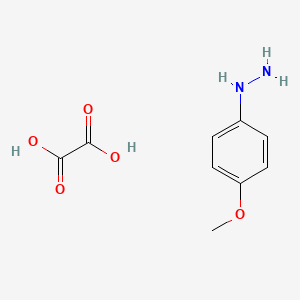

“[2,3’-Bipyridine]-2’-carboxylic acid” is a compound that belongs to the bipyridine family. Bipyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The carboxylic acid group attached to the bipyridine ring makes this compound an interesting subject for various chemical studies .

Synthesis Analysis

The synthesis of “[2,3’-Bipyridine]-2’-carboxylic acid” and its derivatives has been reported in the literature. For instance, a new ligand 2,3’-bipyridine-2’,3-dicarboxylic acid monohydrate and a new copper(II) 2D coordination polymer were synthesized and characterized by X-ray diffraction . Another study reported the crystallization of an anhydrate and a formic acid disolvate for 2,2’-bipyridine .Molecular Structure Analysis

The molecular structure of “[2,3’-Bipyridine]-2’-carboxylic acid” can be analyzed using various techniques such as X-ray diffraction, IR spectroscopy, and elemental analysis . The exposed location of the nitrogen atoms in the bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis

The chemical reactions involving “[2,3’-Bipyridine]-2’-carboxylic acid” can be complex and diverse. For instance, the formation of a copper(II) 2D coordination polymer indicates that this compound can participate in coordination chemistry . More detailed studies would be needed to fully understand the range of chemical reactions this compound can undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of “[2,3’-Bipyridine]-2’-carboxylic acid” can be influenced by its molecular structure and the presence of functional groups. For instance, the carboxylic acid group can contribute to its solubility in water and other polar solvents. The exact properties would need to be determined experimentally .科学的研究の応用

Hydrogen Sulfide Capture

A study by Nickerl et al. (2014) focuses on the synthesis of a zirconium-based metal–organic framework (MOF) using 2,2′-Bipyridine-5,5′-dicarboxylic acid for integrating additional N-donor coordination functionality into the framework. This MOF, named UiO-67(bipy), was post-synthetically functionalized with different metal salts to create materials that exhibit good performance in toxic hydrogen sulfide capture, particularly those loaded with copper showing high capacities (Georg Nickerl, M. Leistner, Stella Helten, V. Bon, I. Senkovska, S. Kaskel, 2014) Integration of accessible secondary metal sites into MOFs for H2S removal.

Coordination Chemistry and Supramolecular Structures

The research by Zhao et al. (2017) synthesized two rare earth carboxylic acid complexes involving bipyridine ligands, exploring their structural determination, intermolecular interactions, and magnetic sensitivity. These complexes demonstrate the intricate coordination capabilities of bipyridine derivatives with rare earth metals (Ling-yan Zhao, Liqun Ren, Li-wei Liu, Li-na Wang, 2017) Synthesis, structure, and character of two rare earth carboxylic acid complexes.

Photovoltaic Applications

Patthey et al. (1999) discussed the adsorption of bi-isonicotinic acid (a derivative of 2,2'-bipyridine-4,4'-dicarboxylic acid) on rutile TiO2(110), which is crucial for understanding the dye-surface interaction in photoelectrochemical applications. This study highlights the significance of the carboxyl groups' interaction with TiO2 surfaces in the efficiency of dye-sensitized solar cells (L. Patthey, H. Rensmo, P. Persson, Karin Westermark, L. Vayssieres, A. Stashans, Å. Petersson, P. A. Brühwiler, H. Siegbahn, S. Lunell, N. Mårtensson, 1999) Adsorption of bi-isonicotinic acid on rutile TiO2(110).

Supramolecular Frameworks and CO2 Capture

Sun et al. (2011) reported the synthesis of an Ag(I) supramolecular framework utilizing 4,4'-bipyridine and L-Threonine, which unexpectedly captures and activates aerial CO2 by carbamoylation. This novel framework demonstrates the potential of bipyridine derivatives in capturing CO2, offering insights into carbon capture technologies (Di Sun, Dan-Feng Wang, N. Zhang, Fu-Jing Liu, Hong-Jun Hao, Rong-Bin Huang, Lan-sun Zheng, 2011) Capture and activation of aerial CO2 by carbamoylation of L-threonine in a Ag(I) supramolecular framework.

将来の方向性

The future research directions for “[2,3’-Bipyridine]-2’-carboxylic acid” could involve further exploration of its synthesis methods, investigation of its potential applications in coordination chemistry, and detailed studies of its physical and chemical properties. The development of new derivatives and complexes could also be an interesting area of research .

特性

IUPAC Name |

3-pyridin-2-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMXMMORJHQVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

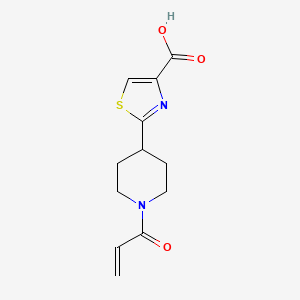

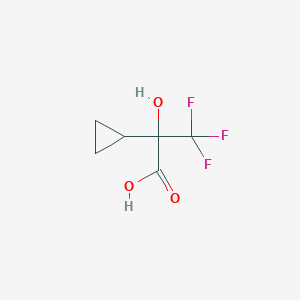

![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)

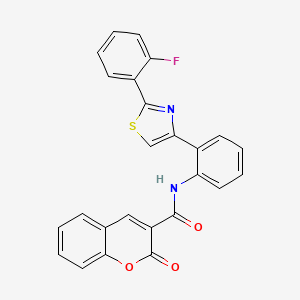

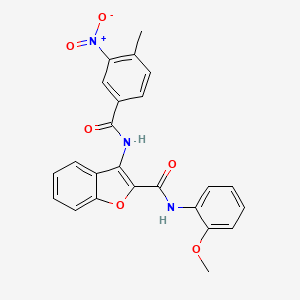

![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2651456.png)

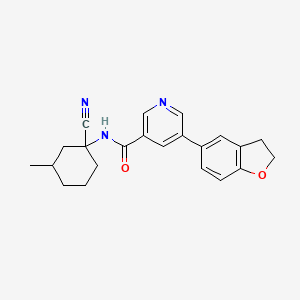

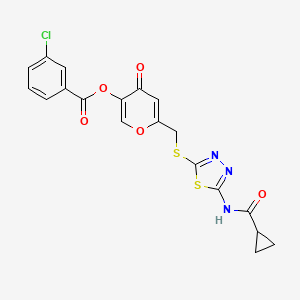

![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)

![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)